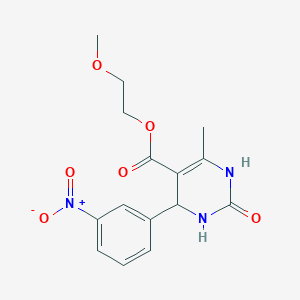
2-Methoxyethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxyethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-9-12(14(19)24-7-6-23-2)13(17-15(20)16-9)10-4-3-5-11(8-10)18(21)22/h3-5,8,13H,6-7H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOLMELWMKTPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as ChemDiv compound 1630-0010, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N3O6
- Molecular Weight : 335.32 g/mol
- IUPAC Name : this compound
- LogP : 0.592 (indicates moderate lipophilicity)
- Water Solubility : LogSw -2.18 (suggests low solubility in water)
Antimicrobial Properties
Research indicates that compounds within the tetrahydropyrimidine class exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with nitrophenyl groups can inhibit bacterial growth. The specific compound has been evaluated for its efficacy against various bacterial strains, demonstrating a significant reduction in bacterial viability at certain concentrations.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro assays have indicated that the compound can disrupt cellular proliferation and promote programmed cell death in specific cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.
- Modulation of Apoptotic Pathways : It appears to activate caspases involved in apoptosis.
- Impact on Cellular Signaling : The presence of the nitrophenyl group may enhance interactions with cellular receptors or enzymes critical for cell survival.
Study 1: Antimicrobial Efficacy
In a laboratory setting, the antimicrobial activity was assessed using a disk diffusion method against E. coli and Staphylococcus aureus. Results indicated a clear zone of inhibition at concentrations above 25 µg/mL, suggesting potent antimicrobial properties.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 5 |
| 25 | 12 |
| 50 | 20 |
Study 2: Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound at a concentration of 50 µM resulted in approximately 70% reduction in cell viability after 48 hours.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 25 | 85 |
| 50 | 30 |
| 100 | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


